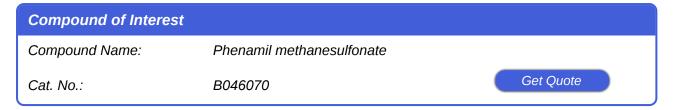


Application Notes and Protocols for In Vitro ENaC Blockade Using Phenamil Methanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate is a potent and specific inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium reabsorption in various epithelial tissues.[1][2] As a more potent and less reversible analog of amiloride, phenamil serves as a valuable tool for in vitro research into ENaC function and its role in various physiological and pathophysiological processes, including cystic fibrosis, hypertension, and renal disorders.[3][4][5] These application notes provide detailed protocols and quantitative data for the effective use of phenamil methanesulfonate in in vitro ENaC blocking experiments.

Data Presentation Quantitative Data Summary

The inhibitory potency of **phenamil methanesulfonate** on ENaC is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system, cell type, and specific conditions.



Parameter	Value	Cell Type/System	Experimental Condition	Reference
IC50	400 nM	Not specified	General ENaC blocking activity	[3][4][5]
IC50	75 nM	Human bronchial epithelial cells	Basal short- circuit current	[3]
IC50	116 nM	Ovine bronchial epithelial cells	Basal short- circuit current	[3]
IC50	200 nM	Mutant Tg737° rpk CD PC monolayers	Not specified	[6]
IC50	140 nM	Oocytes expressing TRPP3	TRPP3-mediated Ca2+ transport	[3][4]

Note: Phenamil also exhibits inhibitory activity against other channels, such as the transient receptor potential polycystin-3 (TRPP3) channel, which should be considered in experimental design and data interpretation.[3][4]

Experimental Protocols

In Vitro ENaC Blockade in Polarized Epithelial Cells using Ussing Chamber Electrophysiology

This protocol describes the measurement of ENaC activity via short-circuit current (Isc) in polarized epithelial cells (e.g., human bronchial or renal collecting duct cells) and its inhibition by **phenamil methanesulfonate**.

Materials:

- Phenamil methanesulfonate salt (CAS 1161-94-0)
- Polarized epithelial cells cultured on permeable supports (e.g., Transwell®)



- Ussing chamber system
- Voltage-clamp amplifier
- Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Serological pipettes
- Microcentrifuge tubes

Procedure:

- Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance (TER) is formed.
- · Preparation of Phenamil Stock Solution:
 - Phenamil methanesulfonate is sparingly soluble in aqueous solutions but soluble in DMSO.[7]
 - Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
 - Store the stock solution in aliquots at -20°C for up to one month.[4]
- Ussing Chamber Setup:
 - Equilibrate the Ussing chamber with pre-warmed Ringer's solution at 37°C and bubble with 95% O2/5% CO2.
 - Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
- Measurement of Basal Short-Circuit Current (Isc):
 - Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.



Allow the baseline Isc to stabilize. This current is largely attributable to active ion transport,
 with a significant portion mediated by ENaC in many epithelial cell types.

Application of Phenamil Methanesulfonate:

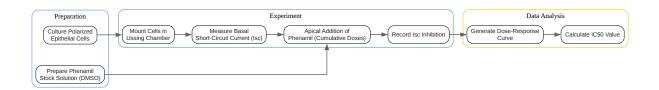
- Prepare serial dilutions of phenamil methanesulfonate from the stock solution in prewarmed Ringer's solution to achieve the desired final concentrations.
- Add the phenamil solution to the apical side of the monolayer. Start with the lowest concentration and proceed to higher concentrations in a cumulative manner.
- Record the change in Isc after each addition until a new steady-state is reached. The decrease in Isc represents the inhibition of ENaC-mediated sodium transport.

Data Analysis:

- Calculate the percentage of inhibition of the amiloride-sensitive Isc for each phenamil concentration. The amiloride-sensitive current is determined by adding a saturating concentration of amiloride (e.g., 10 μM) at the end of the experiment to block all ENaC activity.
- Plot the percentage of inhibition against the logarithm of the phenamil concentration to generate a dose-response curve.
- Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the IC50 value.

Visualizations Experimental Workflow



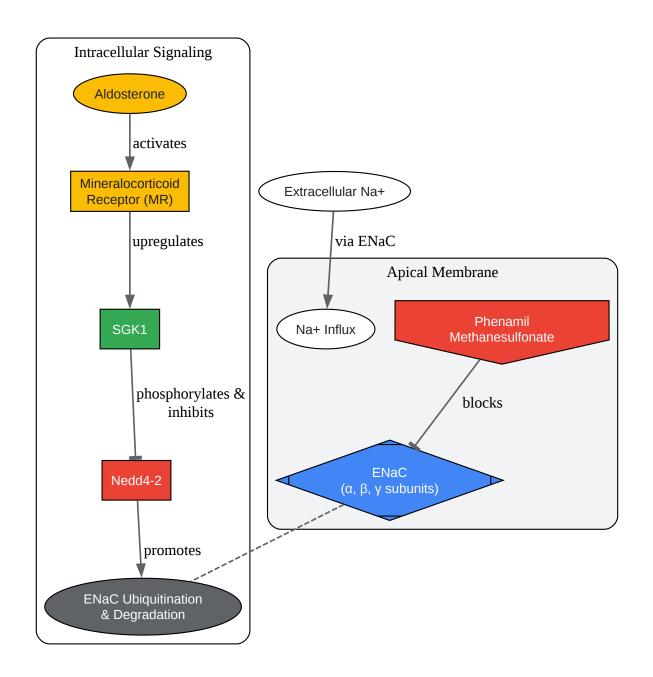


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Caption: Experimental workflow for in vitro ENaC blockade using **phenamil methanesulfonate**.

Signaling Pathway of ENaC and Inhibition by Phenamil





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Caption: Simplified signaling pathway of ENaC regulation and its inhibition by phenamil.



Concluding Remarks

Phenamil methanesulfonate is a powerful pharmacological tool for the in vitro investigation of ENaC. Its high potency and specificity make it suitable for a range of applications, from basic physiological studies to high-throughput screening in drug discovery. Careful consideration of its solubility and potential off-target effects is crucial for robust and reproducible experimental outcomes. The protocols and data presented here provide a foundation for researchers to effectively utilize **phenamil methanesulfonate** in their studies of ENaC-mediated ion transport.

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